Cas no 7072-01-7 (2,3,5,6-Tetramethylterephthalaldehyde)

2,3,5,6-Tetramethylterephthalaldehyde structure
7072-01-7 structure
Product name:2,3,5,6-Tetramethylterephthalaldehyde
CAS No:7072-01-7
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00194529
CID:975543

2,3,5,6-Tetramethylterephthalaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde
    • 2,3,5,6-Tetramethylterephthalaldehyde
    • 2,3,5,6-tetramethyl-1,4-benzenedicarboxaldehyde
    • 2,3,5,6-Tetramethyl-benzene-1,4-dicarbaldehyde
    • 2,3,5,6-tetramethylterephthalic dialdehyde
    • AC1L6ZPN
    • Ambcb5103815
    • CBDivE_002173
    • NSC524943
    • STK897889
    • Tetramethyl-terephthalaldehyd
    • tetramethylterephthalaldehyde
    • tetramethyl-terephthalaldehyde
    • Tetramethylterephthaldialdehyd
    • MDL: MFCD00194529
    • Inchi: InChI=1S/C12H14O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H,1-4H3
    • InChI Key: PWVFZPCOVWTNCN-UHFFFAOYSA-N
    • SMILES: CC1=C(C=O)C(=C(C)C(=C1C)C=O)C

Computed Properties

  • Exact Mass: 190.09942
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 34.14
  • LogP: 2.54520

2,3,5,6-Tetramethylterephthalaldehyde Security Information

  • HazardClass:IRRITANT

2,3,5,6-Tetramethylterephthalaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
063553-500mg
2,3,5,6-Tetramethylterephthalaldehyde
7072-01-7
500mg
5119.0CNY 2021-07-10
Enamine
EN300-724980-2.5g
2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde
7072-01-7 95%
2.5g
$575.0 2023-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
063553-500mg
2,3,5,6-Tetramethylterephthalaldehyde
7072-01-7
500mg
5119CNY 2021-05-07
Ambeed
A400040-100mg
2,3,5,6-Tetramethylterephthalaldehyde
7072-01-7 97%
100mg
$54.0 2025-02-25
Enamine
EN300-724980-5.0g
2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde
7072-01-7 95%
5g
$986.0 2023-06-05
Enamine
EN300-724980-0.05g
2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde
7072-01-7 95%
0.05g
$77.0 2023-06-05
Enamine
EN300-724980-0.5g
2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde
7072-01-7 95%
0.5g
$256.0 2023-06-05
abcr
AB408546-1g
2,3,5,6-Tetramethylterephthalaldehyde, 95%; .
7072-01-7 95%
1g
€399.30 2025-02-21
abcr
AB408546-500mg
2,3,5,6-Tetramethylterephthalaldehyde, 95%; .
7072-01-7 95%
500mg
€333.00 2024-06-07
1PlusChem
1P00FJNG-1g
1,4-benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-
7072-01-7 97%
1g
$182.00 2024-04-21

Additional information on 2,3,5,6-Tetramethylterephthalaldehyde

2,3,5,6-Tetramethylbenzene-1,4-dicarbaldehyde (CAS No. 7072-01-7): Properties, Applications, and Industry Insights

2,3,5,6-Tetramethylbenzene-1,4-dicarbaldehyde (CAS No. 7072-01-7) is a highly specialized aromatic dialdehyde compound that has garnered significant attention in advanced material science and organic synthesis. This white to off-white crystalline powder, with its unique tetramethyl-substituted benzene core and dual aldehyde functionalities, serves as a crucial building block in the development of novel polymers, pharmaceutical intermediates, and functional materials.

The molecular structure of 2,3,5,6-tetramethylbenzenedicarbaldehyde features four methyl groups strategically positioned around a benzene ring, with two formyl groups at the 1 and 4 positions. This arrangement creates a sterically hindered yet reactive system that enables selective chemical transformations. Recent studies highlight its growing importance in supramolecular chemistry applications, particularly in the design of molecular cages and porous organic frameworks - topics currently trending in materials science research.

In pharmaceutical research, CAS 7072-01-7 has emerged as a valuable precursor for developing drug-like molecules. Its rigid aromatic core combined with reactive aldehyde groups makes it ideal for constructing complex molecular architectures through condensation reactions. The compound's thermal stability (typically stable up to 200°C) and moderate solubility in common organic solvents enhance its utility in various synthetic protocols.

The material science sector has particularly benefited from 2,3,5,6-tetramethyl-1,4-benzenedicarbaldehyde in developing advanced polymers. When reacted with diamines, it forms polyimides with exceptional thermal resistance and mechanical properties - addressing current industry demands for high-performance polymers in electronics and aerospace applications. These materials answer frequently searched questions about "heat-resistant polymers for extreme environments."

Environmental considerations of tetramethylbenzenedicarbaldehyde derivatives have become a hot topic, with researchers exploring their potential in green chemistry applications. The compound's ability to participate in atom-economical reactions aligns with sustainable chemistry principles, making it relevant to current discussions about eco-friendly synthetic methodologies - a subject consistently ranking high in academic search queries.

Analytical characterization of 7072-01-7 typically involves HPLC (purity determination), GC-MS (volatile impurities), and NMR spectroscopy (structural confirmation). The compound's distinct 1H NMR signature, featuring characteristic aldehyde protons around 10 ppm and methyl groups near 2.3 ppm, provides reliable quality control parameters - information highly sought after by analytical chemists and quality assurance professionals.

Storage and handling recommendations for 2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde emphasize protection from moisture and oxidation. While not classified as hazardous under standard conditions, best practices suggest storage in amber glass containers under inert atmosphere for long-term preservation of the aldehyde functionalities - addressing common user queries about "proper storage of sensitive aldehydes."

The global market for multifunctional aromatic aldehydes like CAS 7072-01-7 shows steady growth, driven by increasing R&D investments in specialty chemicals. Industry reports indicate particular demand from Asia-Pacific regions, where pharmaceutical and advanced material sectors are expanding rapidly - data points frequently searched by market analysts and business development professionals.

Recent patent literature reveals innovative applications of 2,3,5,6-tetramethylbenzenedicarbaldehyde in organic electronics, particularly as a precursor for electron-transport materials in OLED devices. This aligns with trending searches about "next-generation display technologies" and "organic semiconductor materials," positioning the compound at the forefront of cutting-edge research areas.

Synthetic methodologies for 7072-01-7 continue to evolve, with recent publications describing improved oxidation protocols for the corresponding tetramethylxylene precursor. These process optimizations address common manufacturer concerns about yield improvement and byproduct minimization - practical information highly valued by production chemists searching for "efficient aldehyde synthesis methods."

In academic settings, 2,3,5,6-tetramethyl-1,4-benzenedicarbaldehyde serves as an excellent teaching tool for demonstrating steric effects in organic reactions and directed synthesis principles. Its predictable reactivity pattern makes it suitable for advanced organic chemistry laboratory courses - answering educator queries about "demonstration compounds for steric hindrance experiments."

Quality specifications for pharmaceutical-grade 2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metals. These standards reflect the compound's growing importance in regulated applications and respond to frequent quality control-related searches from industry professionals.

Emerging research explores the potential of tetramethyl-substituted benzaldehydes in catalysis and molecular recognition systems. The compound's ability to form stable Schiff base complexes with various amines has opened new avenues in sensor development - a rapidly growing field that generates numerous technical queries about "chemical sensing materials."

As regulatory landscapes evolve, CAS 7072-01-7 benefits from its favorable environmental and toxicological profile compared to many alternative aromatic aldehydes. This positions it well for applications requiring REACH compliance and other chemical regulations - a critical consideration for manufacturers searching for "compliant aromatic building blocks."

The future outlook for 2,3,5,6-tetramethylbenzene-1,4-dicarbaldehyde appears promising, with potential expansions into energy storage materials and smart coatings. These developing applications address current market needs for innovative materials in renewable energy and advanced manufacturing sectors - topics generating substantial search traffic among materials scientists and engineers.

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(CAS:7072-01-7)2,3,5,6-Tetramethylterephthalaldehyde
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